(4-Bromo-2-iodophenyl)methanamine;hydrochloride (4-Bromo-2-iodophenyl)methanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2287344-73-2
VCID: VC5482237
InChI: InChI=1S/C7H7BrIN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H
SMILES: C1=CC(=C(C=C1Br)I)CN.Cl
Molecular Formula: C7H8BrClIN
Molecular Weight: 348.41

(4-Bromo-2-iodophenyl)methanamine;hydrochloride

CAS No.: 2287344-73-2

Cat. No.: VC5482237

Molecular Formula: C7H8BrClIN

Molecular Weight: 348.41

* For research use only. Not for human or veterinary use.

(4-Bromo-2-iodophenyl)methanamine;hydrochloride - 2287344-73-2

Specification

CAS No. 2287344-73-2
Molecular Formula C7H8BrClIN
Molecular Weight 348.41
IUPAC Name (4-bromo-2-iodophenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C7H7BrIN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H
Standard InChI Key HGJGSJRQIUMPTJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)I)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

(4-Bromo-2-iodophenyl)methanamine hydrochloride consists of a benzene ring substituted with bromine at the para position (C4), iodine at the ortho position (C2), and an aminomethyl group (-CH₂NH₂) at the benzylic position. The hydrochloride salt form enhances stability and solubility for laboratory handling . The IUPAC name, (4-bromo-2-iodophenyl)methanamine; hydrochloride, reflects this substitution pattern and salt formation.

Key identifiers include:

  • SMILES: C1=CC(=C(C=C1Br)I)CN.Cl

  • InChI: InChI=1S/C7H7BrIN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H

  • InChIKey: HGJGSJRQIUMPTJ-UHFFFAOYSA-N

These identifiers enable precise database searches and computational modeling studies.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₇H₈BrClIN
Molecular Weight348.41 g/mol
CAS Registry Number2287344-73-2
PubChem CID137943442
Hydrogen Bond Donors2 (NH₂ and HCl)
Hydrogen Bond Acceptors3 (N, Cl⁻, I)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (4-bromo-2-iodophenyl)methanamine hydrochloride involves sequential halogenation and amination steps. A plausible route begins with the iodination of 4-bromotoluene derivatives, followed by nitration and reduction to introduce the amine group. Subsequent hydrochloride salt formation via treatment with HCl yields the final product .

Key reaction steps include:

  • Iodination: Electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst.

  • Nitration: Introduction of a nitro group (-NO₂) at the benzylic position.

  • Reduction: Catalytic hydrogenation or use of reducing agents (e.g., LiAlH₄) to convert the nitro group to -NH₂.

  • Salt Formation: Reaction with hydrochloric acid to stabilize the amine as a hydrochloride salt.

Table 2: Supplier Specifications

SupplierPurity (%)FormPackaging Options
Enamine≥95Powder1 g, 5 g, 10 g
EvitaChem≥98Crystalline250 mg, 1 kg

Applications in Research and Development

Pharmaceutical Intermediates

The compound’s halogen-rich structure makes it a versatile building block in medicinal chemistry. Bromine and iodine serve as leaving groups in Suzuki-Miyaura and Ullmann coupling reactions, enabling the synthesis of biaryl structures common in kinase inhibitors and antiviral agents . Recent studies explore its utility in generating targeted therapies for oncology, though preclinical data remain proprietary.

Material Science

In organic electronics, the heavy halogen atoms enhance electron-deficient character, potentially improving charge transport in semiconducting polymers. Research into π-conjugated systems incorporating this amine derivative is ongoing, with preliminary results suggesting applications in organic light-emitting diodes (OLEDs) .

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